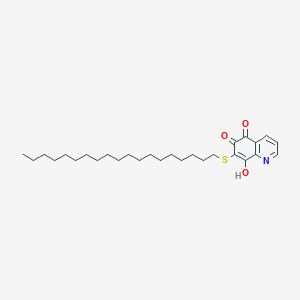
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is a chemical compound known for its unique structure and properties It is a derivative of quinoline, featuring a hydroxy group at the 6th position, a nonadecylmercapto group at the 7th position, and a quinolindione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolindione Core: The quinolindione core can be synthesized through a condensation reaction between aniline and a suitable diketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6th position can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Attachment of the Nonadecylmercapto Group: The nonadecylmercapto group can be attached through a thiolation reaction, where a nonadecylthiol is reacted with the quinolindione core in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolindione core can be reduced to a quinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonadecylmercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinolindione derivatives with carbonyl groups.
Reduction: Formation of quinoline derivatives.
Substitution: Formation of substituted quinolindione derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione involves its interaction with molecular targets and pathways. The hydroxy and nonadecylmercapto groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The quinolindione core may also play a role in binding to specific receptors or proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-7-octadecylmercapto-5,8-quinolindione: Similar structure with an octadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-hexadecylmercapto-5,8-quinolindione: Similar structure with a hexadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-dodecylmercapto-5,8-quinolindione: Similar structure with a dodecylmercapto group instead of a nonadecylmercapto group.
Uniqueness
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is unique due to its specific nonadecylmercapto group, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
53193-63-8 |
|---|---|
Molekularformel |
C28H43NO3S |
Molekulargewicht |
473.7 g/mol |
IUPAC-Name |
8-hydroxy-7-nonadecylsulfanylquinoline-5,6-dione |
InChI |
InChI=1S/C28H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-28-26(31)24-23(20-19-21-29-24)25(30)27(28)32/h19-21,31H,2-18,22H2,1H3 |
InChI-Schlüssel |
QEEUXGABIRIFBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCSC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


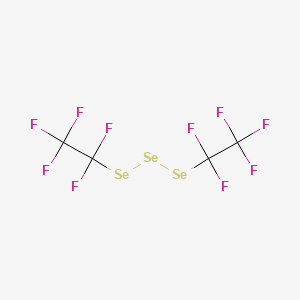
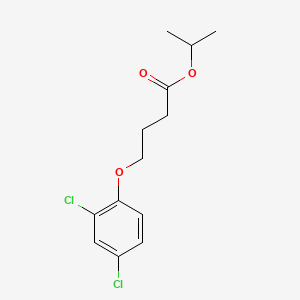

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)

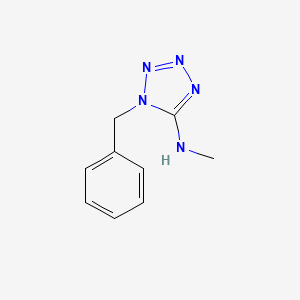

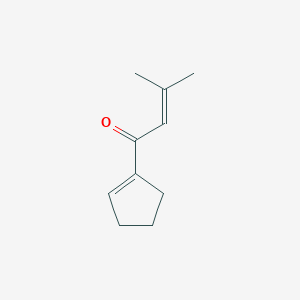

![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)




